molecular formula C23H18FN3O2 B11269086 N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B11269086
M. Wt: 387.4 g/mol
InChI Key: MJQKVRRTJNKBOJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure of the benzodiazepine is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.

    Acetylation: The final step involves the acetylation of the benzodiazepine core to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenated compounds and catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar psychoactive properties.

    Lorazepam: Another benzodiazepine used in the treatment of anxiety and insomnia.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to the presence of the 4-fluorophenyl group, which may enhance its binding affinity and specificity for certain receptors. This structural modification can lead to differences in its pharmacological profile compared to other benzodiazepines.

Properties

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide

InChI

InChI=1S/C23H18FN3O2/c24-17-10-12-18(13-11-17)25-22(28)15-27-21-9-5-4-8-19(21)26-20(14-23(27)29)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28)

InChI Key

MJQKVRRTJNKBOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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